molecular formula C10H11BrO B8267071 1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene

1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene

Cat. No.: B8267071
M. Wt: 227.10 g/mol
InChI Key: YWMCNPGXNGXMGR-VOTSOKGWSA-N
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Description

1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzene, featuring a bromine atom, a methoxyethenyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-[(1e)-2-methoxyethenyl]-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst.

    Substitution: Nucleophiles like NaOH, NaOCH3, or NH3 in polar solvents.

    Oxidation: Oxidizing agents like KMnO4 or CrO3.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methoxybenzene
  • 1-Bromo-3-methoxybenzene
  • 1-Bromo-4-methoxybenzene
  • 1-Bromo-2-methylbenzene
  • 1-Bromo-3-methylbenzene

Uniqueness

1-Bromo-3-[(1e)-2-methoxyethenyl]-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethenyl group on the benzene ring.

Properties

IUPAC Name

1-bromo-3-[(E)-2-methoxyethenyl]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8-9(6-7-12-2)4-3-5-10(8)11/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMCNPGXNGXMGR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)/C=C/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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